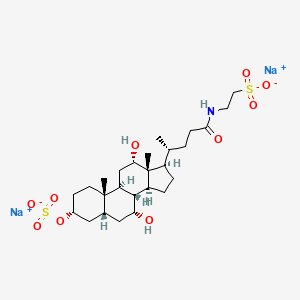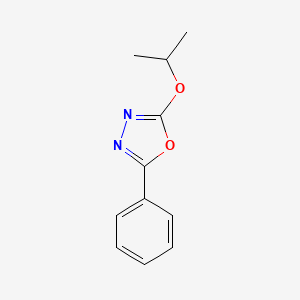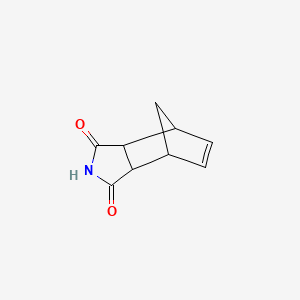![molecular formula C₁₅H₂₅NO₇ B1145911 N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine CAS No. 171081-87-1](/img/new.no-structure.jpg)
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Deoxy-2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine: is a synthetic compound with a molecular formula of C15H25NO7 and a molecular weight of 331.36 g/mol . This compound is notable for its unique structure, which includes a fructopyranosyl moiety linked to an alanine residue. It is primarily used in research settings, particularly in studies related to cancer and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine typically involves the protection of the fructopyranosyl moiety with isopropylidene groups, followed by the coupling of the protected sugar with L-alanine. The reaction conditions often include the use of solvents such as methanol and chloroform, and catalysts to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohol derivatives[3][3].
Scientific Research Applications
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of carbohydrate derivatives.
Medicine: Research into its potential therapeutic applications, especially in cancer treatment, is ongoing.
Industry: It is employed in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to influence apoptotic pathways, potentially by modulating the activity of certain enzymes and proteins involved in cell death . The exact molecular targets and pathways are still under investigation, but its role in apoptosis makes it a compound of interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
N-[1-Deoxy-2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine: This compound is similar in structure but contains a glycine residue instead of alanine.
Fructosyl Glycine: Another related compound used in the study of glycoamines.
Uniqueness
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine is unique due to its specific combination of a fructopyranosyl moiety with an alanine residue, which imparts distinct chemical and biological properties. Its ability to modulate apoptotic pathways sets it apart from other similar compounds .
Properties
CAS No. |
171081-87-1 |
|---|---|
Molecular Formula |
C₁₅H₂₅NO₇ |
Molecular Weight |
331.36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)
